molecular formula C5H10N2 B2875924 2-Amino-3-methylbutanenitrile CAS No. 4475-96-1

2-Amino-3-methylbutanenitrile

Cat. No.: B2875924
CAS No.: 4475-96-1
M. Wt: 98.149
InChI Key: ZMMPZEFSSVTIIW-UHFFFAOYSA-N
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Description

2-Amino-3-methylbutanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative containing an amino group and a methyl group attached to a butanenitrile backbone

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-methylbutanenitrile are currently unknown . This compound is a relatively new substance and research into its specific targets is ongoing.

Biochemical Pathways

As an amino acid derivative, it could potentially be involved in protein synthesis or other amino acid metabolism pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and specific conditions within the body such as temperature and the presence of certain enzymes or transport proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 3-methylbutanenitrile in the presence of ammonia, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: The presence of both an amino and a nitrile group allows for versatile chemical transformations, making it valuable in synthetic chemistry .

Properties

IUPAC Name

2-amino-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMPZEFSSVTIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4475-96-1
Record name 2-amino-3-methylbutanenitrile
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